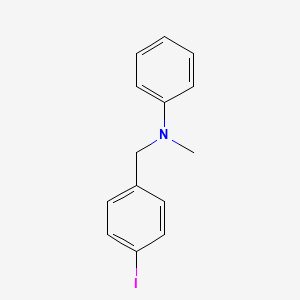

N-(4-Iodobenzyl)-N-methylaniline

Description

Structure

3D Structure

Properties

CAS No. |

914636-96-7 |

|---|---|

Molecular Formula |

C14H14IN |

Molecular Weight |

323.17 g/mol |

IUPAC Name |

N-[(4-iodophenyl)methyl]-N-methylaniline |

InChI |

InChI=1S/C14H14IN/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(15)10-8-12/h2-10H,11H2,1H3 |

InChI Key |

VHJFOMHXRYUZPP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=C(C=C1)I)C2=CC=CC=C2 |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N 4 Iodobenzyl N Methylaniline

Fundamental Pathways of C-I Bond Activation and Fragmentation

The carbon-iodine (C-I) bond in the 4-iodobenzyl group is the most labile carbon-halogen bond, making it a primary site for chemical activation. The cleavage of this bond is a critical initial step in many synthetic applications, such as cross-coupling reactions. The fundamental pathways for its activation and fragmentation primarily include oxidative addition to a low-valent transition metal center and single-electron transfer (SET) processes.

In metal-catalyzed reactions, the C-I bond readily undergoes oxidative addition. For example, a low-valent metal complex, such as Pd(0) or Cu(I), can insert into the C-I bond to form a high-valent organometallic intermediate (e.g., a Pd(II)-aryl species). This step is foundational to widely used reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings. The strength of the C-X bond (X = I, Br, Cl) is a determining factor for the ease of oxidative addition, with the order being C-I < C-Br < C-Cl.

Alternatively, C-I bond fragmentation can be initiated by an electron transfer mechanism, particularly in photoredox catalysis. nih.gov An excited-state photocatalyst can act as a potent reductant, transferring an electron to the aryl iodide moiety of N-(4-Iodobenzyl)-N-methylaniline. This results in the formation of a radical anion, which rapidly fragments to produce an aryl radical (the 4-(N-methyl-N-phenylaminomethyl)phenyl radical) and an iodide anion. This pathway provides a mild, light-driven method for generating reactive radical intermediates that can participate in subsequent bond-forming reactions. nih.gov

Detailed Reaction Mechanisms in Metal-Catalyzed N-Arylation and N-Alkylation Processes

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. This compound can act as an electrophilic partner (via its C-I bond) in N-arylation reactions or as a nucleophile in further N-alkylation or N-arylation at the nitrogen center, although the latter is less common for a tertiary amine. The general mechanism for copper- or palladium-catalyzed N-arylation typically involves a catalytic cycle of oxidative addition, coordination/deprotonation, and reductive elimination. deepdyve.com

The catalytic cycle for a palladium-catalyzed N-arylation of an amine (R₂NH) using this compound as the aryl iodide source would proceed as follows:

Oxidative Addition: A low-valent Pd(0) complex, stabilized by ligands, reacts with the C-I bond of this compound. This step involves the cleavage of the C-I bond and the formation of a square planar arylpalladium(II) halide intermediate. This is often the rate-determining step of the catalytic cycle.

Reductive Elimination: This is the final, product-forming step of the cycle. The arylpalladium(II) amido complex undergoes reductive elimination to form the new C-N bond of the N-arylated product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The facility of this step is crucial for achieving high catalytic turnover.

These two steps form the core of the catalytic process, with the metal center cycling between different oxidation states (e.g., Pd(0) and Pd(II)).

Ligands and bases play indispensable roles in metal-catalyzed N-arylation and N-alkylation reactions, influencing catalyst stability, reactivity, and selectivity. psu.edu

Ligands: Phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are commonly used in palladium and copper catalysis. nih.gov Their primary roles are to:

Stabilize the metal center: Ligands prevent the precipitation of metal nanoparticles, keeping the catalyst soluble and active.

Modulate electronic properties: Electron-donating ligands increase the electron density on the metal, which facilitates the oxidative addition step.

Influence steric environment: Bulky ligands can promote the reductive elimination step and prevent the formation of undesired side products.

Bases: A base is required to deprotonate the amine nucleophile (in an N-arylation reaction) to form a more reactive metal-amido species. Common bases include alkali metal carbonates (e.g., Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The choice of base can significantly impact the reaction rate and substrate scope, as its strength and solubility affect the deprotonation equilibrium.

| Ligand/Base System | Catalyst | Typical Reaction | Role/Significance | Source |

| L-proline | Copper | N-Arylation of indoles | Bio-based ligand, enables reaction under mild conditions. | mdpi.com |

| 4,7-Dimethoxy-1,10-phenanthroline | Copper | N-Arylation of imidazole | Efficient for hindered and functionalized substrates. | organic-chemistry.org |

| KOtBu | Iridium/Ruthenium | N-Alkylation with alcohols | Strong base for alcohol deprotonation to form the active nucleophile. | nih.gov |

| Cs₂CO₃ | Copper/Palladium | N-Arylation of heterocycles | Mild base, widely applicable for various functional groups. | organic-chemistry.org |

This table presents examples from analogous N-arylation/alkylation systems to illustrate the roles of ligands and bases.

The solvent, or reaction medium, can exert a profound influence on the kinetics and thermodynamics of a catalytic cycle. The medium affects the solubility of reagents and catalysts, the stability of charged intermediates, and the rates of individual elementary steps. For instance, polar aprotic solvents like DMF, DMSO, or dioxane are commonly used as they can dissolve the various components of the reaction and stabilize polar transition states.

Electron Transfer Mechanisms in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) events, providing access to reactive radical intermediates under exceptionally mild conditions. princeton.edu this compound possesses two functionalities that can interact with a photocatalyst: the tertiary amine and the aryl iodide.

The general mechanism involves the following steps:

Photoexcitation: A photocatalyst (e.g., a ruthenium or iridium complex, or an organic dye) absorbs a photon of visible light, promoting it to an excited state. This excited state is both a stronger oxidant and a stronger reductant than the ground state. princeton.edu

Single-Electron Transfer (SET): The excited photocatalyst can then engage in SET with a substrate.

Reductive Quenching: The tertiary amine of this compound can donate an electron to the excited photocatalyst. This generates an amine radical cation and the reduced form of the catalyst. The amine radical cation is highly acidic at the α-C-H positions. princeton.edu

Oxidative Quenching: Alternatively, the excited photocatalyst can transfer an electron to the aryl iodide moiety, leading to a radical anion that fragments into an aryl radical and an iodide ion, as described in section 3.1.

Radical Reaction and Catalyst Regeneration: The generated radical intermediate (α-amino radical or aryl radical) undergoes the desired chemical transformation (e.g., addition to an alkene). The photocatalyst is returned to its ground state through a final electron transfer step, completing the catalytic cycle. nih.gov

This dual reactivity makes this compound a versatile substrate in photoredox catalysis, with the specific pathway being dictated by the reaction conditions and the relative redox potentials of the components. nih.govnih.gov

Mechanistic Studies of N-Dealkylation and Derivatization Transformations

N-dealkylation is the cleavage of a C-N bond to remove an alkyl group from an amine. nih.gov In this compound, either the N-methyl or the N-(4-iodobenzyl) group can be cleaved. This transformation is often achieved via oxidation. Mechanistic studies on analogous N,N-dialkylanilines suggest that the reaction proceeds through an initial one-electron oxidation of the nitrogen atom. nih.govmdpi.com

The dominant mechanism involves the following key steps:

Single-Electron Transfer (SET): An oxidant (e.g., a cytochrome P450 enzyme, a chemical oxidant, or an anode) removes one electron from the lone pair of the nitrogen atom to form a nitrogen-centered radical cation (an aminium radical). nih.gov

Deprotonation: The resulting aminium radical is highly acidic at the adjacent α-C-H bonds. A base removes a proton from either the methyl group or the benzylic methylene (B1212753) group. This step generates a neutral, carbon-centered α-amino radical. The regioselectivity of this step (demethylation vs. debenzylation) depends on the relative acidity of the C-H bonds and steric factors.

Oxidation and Hydrolysis: The α-amino radical is easily oxidized further to an iminium ion. This electrophilic species is then hydrolyzed by water present in the reaction mixture to yield a secondary amine (N-(4-iodobenzyl)aniline or N-methylaniline) and a carbonyl compound (formaldehyde or 4-iodobenzaldehyde).

Computational Elucidation of Reaction Pathways and Transition State Structures

Computational chemistry serves as a powerful tool for investigating the mechanisms of organic reactions at a molecular level. In the context of reactions involving this compound, computational studies, particularly those employing Density Functional Theory (DFT), provide deep insights into the reaction pathways and the structures of transient species like transition states. While specific computational data for this compound is not extensively available in public literature, the principles can be effectively illustrated by examining analogous SN2 (bimolecular nucleophilic substitution) reactions, such as the N-alkylation of N-methylaniline with substituted benzyl (B1604629) halides. niscpr.res.inresearchgate.net

The formation of this compound from N-methylaniline and 4-iodobenzyl bromide is expected to proceed through an SN2 mechanism. researchgate.net In this type of reaction, the nucleophile (N-methylaniline) attacks the electrophilic carbon of the benzyl halide, leading to the displacement of the leaving group (bromide ion) in a single, concerted step. Computational modeling can map out the potential energy surface of this reaction, identifying the lowest energy path from reactants to products.

A key objective of these computational investigations is to locate and characterize the transition state. researchgate.net The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For the SN2 reaction between N-methylaniline and a benzyl bromide, the transition state is envisioned as a trigonal-bipyramidal structure where the nitrogen atom of the aniline (B41778) and the bromine atom are positioned at the apical positions of the central carbon atom. researchgate.net

DFT calculations can provide detailed geometric parameters of this transition state, such as the lengths of the forming carbon-nitrogen bond and the breaking carbon-bromine bond. These parameters offer a quantitative measure of how far the reaction has progressed at the transition state. For instance, a "loose" transition state would be characterized by longer C-N and C-Br bonds, while a "tight" transition state would have shorter bonds. researchgate.net The nature of the transition state can be influenced by factors such as the substituents on the aromatic rings and the solvent environment. researchgate.net

Furthermore, computational methods allow for the calculation of important energetic parameters that govern the reaction kinetics. The activation energy (ΔG‡ or ΔH‡) is the energy difference between the reactants and the transition state and is a primary determinant of the reaction rate. researchgate.net A lower activation energy corresponds to a faster reaction. These calculated energies can be correlated with experimentally determined reaction rates. niscpr.res.in

While specific data for this compound is not available, a representative table based on computational studies of similar N-alkylation reactions is presented below to illustrate the type of data that can be obtained.

Interactive Data Table: Representative Calculated Parameters for an SN2 N-Alkylation Transition State

| Parameter | Description | Representative Value |

| ΔG‡ (kcal/mol) | Gibbs Free Energy of Activation | 20 - 25 |

| ΔH‡ (kcal/mol) | Enthalpy of Activation | 18 - 23 |

| C-N bond length (Å) | Length of the forming Carbon-Nitrogen bond in the transition state | 2.0 - 2.4 |

| C-Br bond length (Å) | Length of the breaking Carbon-Bromine bond in the transition state | 2.2 - 2.6 |

| N-C-Br angle (°) | Angle between the nucleophile, central carbon, and leaving group | ~180 |

Note: The values in this table are illustrative and represent typical ranges for SN2 reactions of this type as determined by DFT calculations. Actual values would be specific to the exact reactants and reaction conditions.

Advanced Spectroscopic Characterization of N 4 Iodobenzyl N Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(4-Iodobenzyl)-N-methylaniline. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, a complete assignment of all proton and carbon nuclei can be achieved.

Proton NMR (¹H NMR) Analysis of Chemical Environments

The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule. The spectrum can be divided into distinct regions corresponding to the aromatic protons of the two rings, the benzylic protons, and the N-methyl protons.

The aromatic region (typically 6.5-8.0 ppm) is expected to show signals for nine protons. The protons on the N-methylaniline ring often appear as a complex pattern consisting of a triplet for the para-proton, a triplet for the meta-protons, and a doublet for the ortho-protons, similar to N-methylaniline itself. chegg.comchemicalbook.com The 4-iodobenzyl group will exhibit two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The electron-withdrawing nature of the iodine atom will cause the protons closer to it (ortho to iodine) to shift downfield compared to the protons meta to the iodine.

The benzylic protons (-CH₂-) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the range of 4.4-4.7 ppm. rsc.org The N-methyl group (-CH₃) will also present as a sharp singlet, usually further upfield around 2.7-3.0 ppm. chegg.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic (I-C₆H₄) | ~7.6 | Doublet | 2H | Protons ortho to Iodo group |

| Aromatic (Ph-N) | ~7.2 | Triplet | 2H | Protons meta to N |

| Aromatic (I-C₆H₄) | ~7.1 | Doublet | 2H | Protons meta to Iodo group |

| Aromatic (Ph-N) | ~6.7 | Triplet | 1H | Proton para to N |

| Aromatic (Ph-N) | ~6.6 | Doublet | 2H | Protons ortho to N |

| Benzyl (B1604629) (-CH₂-) | ~4.5 | Singlet | 2H | N-CH₂-Ph-I |

| N-Methyl (-CH₃) | ~2.9 | Singlet | 3H | N-CH₃ |

Note: Predicted values are based on data from analogous compounds such as N-(4-chlorobenzyl)-N-methylaniline and N-benzyl-N-methylaniline. rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. For this compound, 11 distinct signals are expected in the broadband decoupled spectrum: 8 for the aromatic carbons (4 for each ring, accounting for symmetry), 1 for the benzylic carbon, 1 for the N-methyl carbon, and 1 for the carbon atom directly bonded to the iodine.

The carbon atoms of the N-methylaniline ring typically resonate at approximately 149 ppm (C-N), 129 ppm (meta-C), 117 ppm (para-C), and 112 ppm (ortho-C). chegg.comchemicalbook.com The carbons of the 4-iodobenzyl ring will have shifts influenced by the iodine substituent. The carbon bearing the iodine (C-I) will be significantly shifted upfield to around 90-95 ppm due to the heavy atom effect. The other aromatic carbons of this ring will appear in the typical aromatic region of 125-140 ppm. The benzylic carbon signal is expected around 55-57 ppm, and the N-methyl carbon signal appears upfield around 38-40 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted δ (ppm) | Assignment |

| Aromatic C | ~149 | C-N (Aniline ring) |

| Aromatic C | ~138 | C-CH₂ (Iodobenzyl ring) |

| Aromatic C | ~137 | CH (ortho to Iodo group) |

| Aromatic C | ~129 | CH (meta to N) |

| Aromatic C | ~129 | CH (meta to Iodo group) |

| Aromatic C | ~117 | CH (para to N) |

| Aromatic C | ~112 | CH (ortho to N) |

| Aromatic C | ~92 | C-I (Iodobenzyl ring) |

| Benzyl (-CH₂-) | ~56 | N-CH₂-Ph-I |

| N-Methyl (-CH₃) | ~39 | N-CH₃ |

Note: Predicted values are based on data from analogous compounds such as N-benzyl-N-methylaniline and the known effects of iodine substitution. rsc.orgchemicalbook.com

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from 1D NMR, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the adjacent ortho and meta protons on the N-methylaniline ring. It would also show a correlation between the two chemically different protons on the 4-iodobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. For example, the singlet at ~2.9 ppm would show a correlation to the carbon signal at ~39 ppm, confirming the N-CH₃ group. Likewise, each aromatic proton signal would be correlated to its specific aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the different fragments of the molecule. Key correlations would include the benzylic protons (~4.5 ppm) showing a cross-peak to the C-N carbon of the aniline (B41778) ring (~149 ppm) and to the carbons of the iodobenzyl ring, confirming the connectivity between the two aromatic systems via the methylene (B1212753) bridge. The N-methyl protons would also show correlations to the C-N carbon and the benzylic carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The aliphatic C-H stretching from the methyl and methylene groups are found just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. A strong band corresponding to the C-N stretching of the tertiary aromatic amine should be visible in the 1360-1310 cm⁻¹ range. The C-I stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. The symmetric "breathing" modes of the aromatic rings would be prominent. The C-I bond, being highly polarizable, should also produce a distinct Raman signal.

Table 3: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Spectroscopy |

| 3100-3000 | Aromatic C-H Stretch | IR, Raman |

| 2980-2850 | Aliphatic C-H Stretch | IR, Raman |

| 1610-1580 | Aromatic C=C Stretch | IR, Raman |

| 1510-1480 | Aromatic C=C Stretch | IR, Raman |

| ~1340 | Aromatic C-N Stretch | IR |

| ~1180 | Aromatic C-H in-plane bend | IR |

| ~820 | C-H out-of-plane bend (1,4-subst.) | IR |

| ~750 | C-H out-of-plane bend (monosubst.) | IR |

| ~550 | C-I Stretch | IR, Raman |

Note: Predicted frequencies are based on data for N-methylaniline, 4-iodoaniline, and general group frequencies. researchgate.netresearchgate.netchemicalbook.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions involving the π-electrons of the aromatic systems and the non-bonding (n) electrons on the nitrogen atom.

Two main types of transitions are expected:

π → π* transitions: These high-energy transitions are associated with the conjugated π systems of the benzene rings. The N-methylaniline moiety itself shows strong absorptions around 250 nm and 300 nm. nist.gov The presence of the iodobenzyl group will likely result in a complex absorption band in the 220-280 nm range.

n → π* transitions: This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair into an anti-bonding π* orbital of the aromatic ring. This is a lower energy transition and is often observed as a shoulder or a separate band at a longer wavelength, typically above 300 nm.

The iodine substituent may cause a slight red shift (bathochromic shift) of the absorption bands compared to an unsubstituted benzyl group.

Table 4: Predicted Electronic Transitions for this compound

| λₘₐₓ (nm) | Transition Type | Chromophore |

| ~255 | π → π | Benzene Ring (B-band) |

| ~310 | n → π | N-methylaniline moiety |

Note: Predicted absorption maxima are based on data for N-methylaniline and general principles of electronic spectroscopy. nist.govnist.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of the ionized molecule. The nominal molecular weight of this compound (C₁₄H₁₄IN) is 323 g/mol .

Upon electron ionization (EI), the molecule will form a molecular ion [M]⁺• at m/z 323. The fragmentation of this ion is predictable based on the structure:

Alpha-Cleavage: A common pathway for amines is the cleavage of the bond beta to the nitrogen atom. This would involve the loss of the iodophenyl radical, leading to a fragment at m/z 106, or the loss of the phenyl radical, leading to a fragment at m/z 217.

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the C-N bond to form a stable 4-iodobenzyl cation or, more likely, a tropylium-type ion. Cleavage of the bond between the nitrogen and the benzyl-CH₂ would generate the 4-iodobenzyl cation [I-C₇H₆]⁺ at m/z 217.

Another significant peak would arise from the loss of an iodine atom (127 u), resulting in a fragment at m/z 196.

The base peak in the spectrum of many N-benzylaniline derivatives is often the fragment corresponding to [M-I]⁺ or the tropylium (B1234903) ion at m/z 91, formed by the loss of the iodo substituent and rearrangement. rsc.org

Table 5: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 323 | [C₁₄H₁₄IN]⁺• | Molecular Ion (M⁺•) |

| 217 | [C₇H₆I]⁺ | Loss of •N(CH₃)Ph radical |

| 196 | [C₁₄H₁₄N]⁺ | Loss of •I radical |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage: Loss of •C₆H₄I radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |

Note: Predicted fragmentation is based on general principles of mass spectrometry for amines and halogenated compounds. rsc.orgspectrabase.comlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with exceptional accuracy. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula, a crucial first step in structure confirmation.

For this compound (C₁₄H₁₄IN), the theoretical exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺) can be calculated by summing the masses of its most abundant isotopes. This calculated value would then be compared to the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. A close match between the theoretical and experimental mass provides strong evidence for the compound's elemental formula.

Table 1: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical m/z |

| [M]⁺˙ | C₁₄H₁₄IN⁺ | 323.0165 |

| [M+H]⁺ | C₁₄H₁₅IN⁺ | 324.0243 |

| [M+Na]⁺ | C₁₄H₁₄INNa⁺ | 346.0064 |

Note: The theoretical m/z values are calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁴N, ²³Na).

The ability of HRMS to provide such precise mass measurements is invaluable in distinguishing between compounds with the same nominal mass but different elemental compositions, thereby offering a high degree of confidence in the assigned chemical formula.

Tandem Mass Spectrometry (MS/MS or MSn) for Structural Insights via Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. In an MS/MS experiment, a precursor ion (often the molecular ion or a protonated molecule) is selected, subjected to collision-induced dissociation (CID) or other fragmentation methods, and the resulting product ions are detected. The fragmentation pattern serves as a molecular fingerprint, providing detailed information about the connectivity of atoms within the molecule.

For this compound, the fragmentation would likely proceed through characteristic pathways for N-benzylanilines and iodinated aromatic compounds. The primary sites of fragmentation are expected to be the benzylic C-N bond and the C-I bond.

Expected Fragmentation Pathways:

Benzylic Cleavage: The most common fragmentation pathway for N-benzylanilines is the cleavage of the bond between the benzyl group and the nitrogen atom. This would result in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91 and a radical cation of N-methylaniline (C₇H₈N⁺) at m/z 106.

Formation of the Iodobenzyl Cation: Cleavage of the C-N bond can also lead to the formation of the 4-iodobenzyl cation (C₇H₆I⁺) at m/z 217.

Loss of Iodine: Another possible fragmentation is the loss of the iodine radical from the molecular ion, leading to an ion at m/z 196.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Identity |

| 324 | 217 | [C₇H₆I]⁺ (4-Iodobenzyl cation) |

| 324 | 196 | [C₁₄H₁₄N]⁺ (Loss of Iodine) |

| 324 | 106 | [C₇H₈N]⁺ (N-methylaniline radical cation) |

| 324 | 91 | [C₇H₇]⁺ (Tropylium ion) |

By analyzing these characteristic fragment ions, the structural arrangement of the benzyl group, the methylaniline moiety, and the iodine substituent can be confidently confirmed.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides a wealth of information, including bond lengths, bond angles, and torsional angles, which define the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

While a specific crystal structure for this compound has not been reported, analysis of related structures, such as 4-iodo-2-methylaniline, provides a basis for predicting its solid-state characteristics. nih.gov It is expected that the molecule would adopt a non-planar conformation due to the tetrahedral geometry around the nitrogen atom and the steric hindrance between the aromatic rings.

The crystal packing would likely be influenced by weak intermolecular interactions. The presence of the iodine atom could lead to halogen bonding, an interaction where the electrophilic region of the iodine atom interacts with a nucleophilic site on an adjacent molecule. Additionally, π-π stacking interactions between the phenyl rings of neighboring molecules are anticipated to play a role in stabilizing the crystal lattice.

Table 3: Representative Crystallographic Parameters for a Related Aniline Derivative (4-Iodo-2-methylaniline)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.987 (2) | nih.gov |

| b (Å) | 14.897 (3) | nih.gov |

| c (Å) | 7.025 (1) | nih.gov |

| β (°) | 113.67 (2) | nih.gov |

| Volume (ų) | 765.8 (3) | nih.gov |

| Z | 4 | nih.gov |

These parameters are for 4-Iodo-2-methylaniline and serve as an example of the type of data obtained from an X-ray crystallographic study. nih.gov

A successful single-crystal X-ray diffraction experiment on this compound would provide an unambiguous determination of its molecular structure and offer valuable insights into the non-covalent forces that govern its solid-state assembly.

Computational and Theoretical Studies on N 4 Iodobenzyl N Methylaniline

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For N-(4-Iodobenzyl)-N-methylaniline, DFT methods, particularly using hybrid functionals like B3LYP, are employed to model various aspects of its chemical nature.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like this compound, this involves exploring its conformational landscape to identify the global minimum energy structure.

The key flexible dihedral angles in this compound are around the benzylic nitrogen, specifically the C-N-C-C and C-C-N-C angles. Theoretical calculations on similar N-benzylaniline structures have shown that the molecule adopts a non-planar "bent" conformation. The phenyl rings are not coplanar, and the nitrogen atom has a pyramidal geometry. This arrangement is a balance between the steric hindrance of the bulky benzyl (B1604629) and methyl groups and the electronic effects of conjugation. For this compound, the large iodine atom on the benzyl group further influences the preferred conformation due to its size and electronic properties. The optimized geometry would reveal precise bond lengths, bond angles, and dihedral angles that characterize its most stable form.

| Parameter | Description | Expected Trend |

| C-I Bond Length | The distance between the carbon of the phenyl ring and the iodine atom. | Consistent with standard aromatic C-I bond lengths. |

| C-N-C Bond Angle | The angle between the aniline (B41778) carbon, the nitrogen, and the benzyl carbon. | Expected to be slightly larger than the ideal sp3 angle (109.5°) due to steric repulsion. |

| Dihedral Angles | The torsion angles defining the orientation of the two phenyl rings relative to each other. | Will indicate a non-planar structure to minimize steric clash. |

This is an interactive data table. Click on the headers to learn more about each parameter.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. rsc.org

For this compound, the HOMO is expected to be localized primarily on the N-methylaniline moiety, as the nitrogen lone pair and the electron-rich aniline ring are the principal electron-donating centers. The LUMO is likely distributed over the iodobenzyl ring, particularly involving the C-I antibonding orbital. A small HOMO-LUMO gap would suggest higher chemical reactivity. rsc.org

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior: researchgate.net

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons ( (I+A)/2 ). researchgate.net

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ). A hard molecule has a large HOMO-LUMO gap. rsc.org

Chemical Softness (S): The reciprocal of hardness (1/η). A soft molecule is more reactive. rsc.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

These descriptors provide a quantitative basis for predicting how this compound will interact with other chemical species. researchgate.net

| Reactivity Index | Formula | Significance |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicates chemical stability and reactivity. rsc.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation of electron cloud. rsc.org |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the molecule's ability to act as an electrophile. |

This interactive table summarizes key reactivity indices derived from DFT calculations.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated.

This theoretical spectrum is invaluable for interpreting experimental data. Each calculated vibrational mode can be visualized to understand the specific atomic motions (stretching, bending, twisting) that give rise to each spectral peak. For this compound, key vibrational modes would include:

N-H stretching: (If a secondary amine was considered, but absent in this tertiary amine).

C-H stretching: Aromatic and aliphatic (methyl and methylene) C-H bonds.

C=C stretching: Within the two aromatic rings.

C-N stretching: For the aniline and benzylamine (B48309) bonds.

C-I stretching: A low-frequency vibration characteristic of the carbon-iodine bond.

Comparing the calculated frequencies (often scaled by an empirical factor to correct for approximations in the theory) with an experimental spectrum allows for a definitive assignment of the observed bands. nih.govnih.gov

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uq.edu.au This method is particularly useful for quantifying electronic delocalization, such as hyperconjugation and charge transfer interactions. uq.edu.auresearchgate.net

For this compound, NBO analysis can reveal:

Charge Distribution: The natural atomic charges on each atom, providing insight into electrostatic potential and reactive sites.

Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. A key interaction would be the delocalization of the nitrogen lone pair (a donor NBO) into the antibonding π* orbitals of the aniline ring (acceptor NBOs). This interaction is fundamental to the electron-donating character of the amino group.

Intramolecular Charge Transfer (ICT): The magnitude of electron density transfer between different parts of the molecule, quantified by second-order perturbation theory energy analysis within the NBO framework. researchgate.net For instance, the interaction between the nitrogen lone pair and the phenyl ring's antibonding orbitals can be assigned a stabilization energy value, indicating the strength of the charge transfer. uq.edu.aunih.gov

Reaction Mechanism Predictions and Energy Barrier Calculations via DFT

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction. This allows for the prediction of reaction mechanisms, the identification of transition states, and the calculation of activation energy barriers. For this compound, one could study reactions such as electrophilic substitution on the aromatic rings or oxidation at the nitrogen atom.

For example, studying the N-dealkylation mechanism, a common metabolic pathway for such compounds, would involve:

Locating the reactant (this compound) and the products (e.g., N-(4-Iodobenzyl)aniline and formaldehyde).

Proposing a reaction pathway and locating the transition state (TS) structure connecting reactants and products.

Calculating the energies of the reactant, TS, and product. The difference in energy between the reactant and the TS gives the activation energy barrier, which determines the reaction rate.

Studies on similar N-alkyl anilines have shown that such reactions proceed through specific transition states where bonds are partially broken and formed. rsc.org The calculated energy barriers can explain the regioselectivity of reactions, for instance, whether it is more favorable to attack the methyl or the benzyl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as solvent molecules. researchgate.net

For this compound, an MD simulation would involve:

Placing the molecule in a simulation box filled with a chosen solvent (e.g., water or an organic solvent).

Using a force field (a set of parameters that defines the potential energy of the system) to describe the interactions between all atoms. The Automated Topology Builder (ATB) is a resource that can help generate such parameters for novel molecules.

Running the simulation for a set amount of time (nanoseconds to microseconds) to observe the molecule's behavior.

MD simulations can be used to study:

Conformational Dynamics: How the molecule flexes and changes its shape over time in solution.

Solvation Structure: How solvent molecules arrange themselves around the solute, forming solvation shells. This is crucial for understanding solubility and solvent effects on reactivity. researchgate.net

Transport Properties: Predicting properties like diffusion coefficients.

Advanced Quantum Chemical Modeling of Spectroscopic Parameters

Advanced quantum chemical modeling serves as a powerful tool to predict and interpret the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, these computational methods can elucidate its electronic structure, vibrational modes, and electronic absorption characteristics. The primary theoretical frameworks employed for such investigations are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

Density Functional Theory (DFT) for Vibrational Spectra Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. core.ac.ukarxiv.org It is widely applied in chemistry and materials science to calculate properties such as molecular geometries, vibrational frequencies, and reaction energies. By approximating the exchange-correlation energy functional, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules.

In the context of vibrational spectroscopy, DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netwikipedia.org This is achieved by first optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the normal modes of vibration of the molecule.

For this compound, DFT calculations would provide a detailed assignment of the vibrational modes associated with its constituent functional groups. This includes the stretching and bending vibrations of the N-methylaniline and the iodobenzyl moieties. The theoretical spectra can be compared with experimental data to confirm the molecular structure and to understand the influence of the iodo- and methyl- substituents on the vibrational properties of the aniline backbone.

Table 1: Hypothetical DFT-Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C-H Stretching (Aromatic) | Phenyl Rings | 3100 - 3000 |

| C-H Stretching (Aliphatic) | -CH₂- and -CH₃ | 2980 - 2850 |

| C-N Stretching | Aryl-N, Benzyl-N | 1360 - 1250 |

| C=C Stretching (Aromatic) | Phenyl Rings | 1600 - 1450 |

| C-I Stretching | Iodobenzyl group | 600 - 500 |

| C-H Bending (in-plane) | Aromatic and Aliphatic | 1450 - 1000 |

| C-H Bending (out-of-plane) | Aromatic and Aliphatic | 900 - 675 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on typical frequency ranges for these functional groups. Specific experimental or computational data for this compound is not available in the public domain.

Time-Dependent DFT (TD-DFT) for Electronic Spectra (UV-Vis) Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the electronic excited states of molecules. mdpi.comrsc.orgnih.gov It is a popular method for calculating the absorption spectra (UV-Vis) of organic compounds, as it can predict the energies of electronic transitions and their corresponding intensities (oscillator strengths). researchgate.net

The application of TD-DFT to this compound would involve calculating the vertical excitation energies from the ground electronic state to various excited states. These transitions typically involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. For this molecule, the key electronic transitions are expected to be of the π → π* and n → π* types, localized on the aromatic rings and the nitrogen atom. The presence of the iodine atom may also introduce transitions involving its lone pair electrons.

By analyzing the molecular orbitals involved in these transitions, one can gain a deeper understanding of the electronic structure and the nature of the excited states. The predicted UV-Vis spectrum can be compared with experimental measurements to validate the computational model and to interpret the observed absorption bands. mdpi.com

Table 2: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 310 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 285 | 0.08 | HOMO-1 → LUMO (n → π) |

| S₀ → S₃ | 250 | 0.45 | HOMO-2 → LUMO (π → π) |

| S₀ → S₄ | 220 | 0.30 | HOMO → LUMO+1 (π → π) |

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. It is based on typical electronic transitions observed for similar aromatic amines. Specific computational or experimental data for this compound is not publicly available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like description of the electron density in a molecule. uni-muenchen.dewisc.eduwisc.edu It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized bonds, lone pairs, and anti-bonding orbitals. This allows for a quantitative analysis of charge distribution, hybridization, and intramolecular interactions.

For this compound, NBO analysis can be used to investigate the nature of the chemical bonds, the hybridization of the atoms, and the extent of electron delocalization. scirp.org A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). These interactions represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.

Table 3: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π* (Caryl-Caryl) | 5.8 |

| π (Caryl-Caryl) | π* (Caryl-Caryl) | 20.5 |

| π (Ciodobenzyl-Ciodobenzyl) | π* (Ciodobenzyl-Ciodobenzyl) | 18.2 |

| σ (Cbenzyl-N) | σ* (Caryl-N) | 2.1 |

| LP (I) | σ* (Caryl-Caryl) | 1.5 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on typical stabilization energies for such interactions in similar molecules. Specific NBO analysis data for this compound is not available in the public domain.

Applications of N 4 Iodobenzyl N Methylaniline in Organic Synthesis and Material Science

Utilization as a Key Intermediate in Complex Organic Molecule Synthesis

The molecular architecture of N-(4-Iodobenzyl)-N-methylaniline makes it a valuable intermediate for the construction of more complex organic structures. The presence of the iodo group on the benzyl (B1604629) ring is particularly significant, as iodine is an excellent leaving group in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov

Precursor for Structurally Diverse Amine Derivatives

This compound is a foundational structure for the synthesis of a wide array of substituted amine derivatives. The iodine atom can be readily displaced or can participate in coupling reactions to introduce new functional groups onto the benzyl moiety.

Key Reactions for Derivatization:

| Reaction Type | Catalyst/Reagents | Resulting Structure | Significance |

| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Aryl-substituted benzylamine (B48309) | Forms new C-C bonds, linking the benzyl group to other aromatic systems. nih.gov |

| Sonogashira Coupling | Pd catalyst, Cu(I) cocatalyst, Base | Alkynyl-substituted benzylamine | Introduces alkyne functionalities for further elaboration. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | Amino-substituted benzylamine | Forms new C-N bonds, creating more complex polyamines. |

| Heck Coupling | Pd catalyst, Base | Alkenyl-substituted benzylamine | Introduces vinyl groups, useful for polymer and materials synthesis. |

These transformations allow chemists to systematically modify the periphery of the molecule, leading to a large library of derivatives from a single, readily accessible intermediate. The N-methylaniline portion of the molecule also offers sites for further reactions, although the benzyl C-I bond is typically more reactive in cross-coupling scenarios.

Building Block for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science, forming the core of many pharmaceuticals and functional materials. nih.govuwindsor.ca this compound can serve as a precursor to such systems through intramolecular cyclization reactions, particularly after modification of the iodobenzyl group.

For instance, a Sonogashira coupling to introduce a terminal alkyne onto the benzyl ring would create a substrate ripe for a subsequent intramolecular cyclization. Depending on the reaction conditions and the exact structure of the coupled partner, this could lead to the formation of various heterocyclic systems, such as indoles or quinolines, which are privileged structures in drug discovery. The general strategy involves creating a side chain on the benzyl group that can react with the aniline (B41778) nitrogen or the aniline aromatic ring to close a new ring.

Synthetic Utility in Analogues of Bioactive Compounds

The N-benzyl-N-methylaniline framework is a substructure found in various biologically active molecules. The ability to functionalize the 4-iodo position allows for the systematic synthesis of analogues of known bioactive compounds to explore structure-activity relationships (SAR). For example, by using this compound as a scaffold, researchers can introduce a variety of substituents at a specific position and test how these changes affect the biological activity of the resulting molecules. This approach is fundamental in the field of medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.

Derivatization for Enhanced Analytical Detection and Characterization Methodologies

The chemical properties of this compound and related structures make them suitable for use in developing advanced analytical methods. Derivatization is a key strategy to improve the sensitivity and selectivity of analytical techniques like mass spectrometry and chromatography. greyhoundchrom.com

Reagents for Enhanced Sensitivity in Chromatographic Analysis

In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the volatility, thermal stability, or detectability of analytes. Research has demonstrated that iodide can be determined by derivatizing it to 4-iodo-N,N-dimethylaniline, which is then analyzed by GC-MS. nih.govresearchgate.net This method achieves a very low detection limit of 8 ng/L for iodide. nih.govresearchgate.net

Role in the Design and Synthesis of Ligands and Catalysts

There is no available research data detailing the use of this compound as a precursor or component in the design and synthesis of ligands and catalysts. While the broader class of N-alkylanilines can be employed in developing ligands for various catalytic reactions, the specific contributions of the 4-iodobenzyl substituent on the N-methylaniline framework have not been documented in accessible literature. The iodine atom offers a potential site for cross-coupling reactions, a common strategy in ligand synthesis, but specific examples involving this compound are not reported.

Integration into Functional Materials for Optoelectronic and Coordination Applications

Similarly, the integration of this compound into functional materials for optoelectronic and coordination applications is not described in the available scientific literature.

Contributions to Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

No studies were found that investigate or report the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs) or other optoelectronic materials. The core structure, N-methylaniline, is related to compounds that can act as hole-transporting or emissive materials, but the specific effects and benefits of the 4-iodobenzyl group in this context have not been explored in published research.

Exploration in Coordination Chemistry and Metal-Organic Frameworks

There is no evidence in the searched literature of this compound being used as a linker or ligand in the field of coordination chemistry or in the synthesis of Metal-Organic Frameworks (MOFs). MOF research often involves designing organic linkers with specific functionalities to create porous materials with tailored properties. While aniline derivatives can be used, the specific compound this compound has not been documented as a building block in any reported MOF structures.

Q & A

Q. What are the optimized synthetic routes for N-(4-Iodobenzyl)-N-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of N-methylaniline with 4-iodobenzyl bromide. A base like sodium acetate or potassium carbonate is typically used to deprotonate the amine, facilitating nucleophilic substitution. Solvent choice (e.g., DMF or acetonitrile) and temperature (60–80°C) significantly impact yield. For example, refluxing in acetonitrile with K₂CO₃ for 12 hours may yield >70% product. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.5–3.0 ppm), and the benzyl-CH₂-I moiety (δ 4.0–4.5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., calculated for C₁₄H₁₅NI: 332.0234).

- HPLC/GC-MS : Assess purity using reverse-phase C18 columns (acetonitrile/water gradient) or GC with electron capture detection (ECD) for iodine specificity .

Q. How does the iodine substituent in this compound influence its reactivity compared to halogenated analogs?

- Methodological Answer : The iodine atom enhances electrophilicity at the benzyl position, making it susceptible to nucleophilic substitution (e.g., Suzuki coupling) or radical reactions. Compared to bromo/chloro analogs, its larger size and lower electronegativity reduce reaction rates but improve regioselectivity in cross-coupling reactions. Kinetic studies under Pd catalysis (e.g., with arylboronic acids) can quantify these differences .

Advanced Research Questions

Q. How can researchers design enzyme inhibition assays using this compound, considering its structural features?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cytochrome P450 isoforms) due to the compound’s aromatic and iodobenzyl groups.

- Assay Setup : Use microsomal preparations (e.g., hamster/rabbit liver) to monitor metabolite formation via HPLC/UV detection. Include controls with known inhibitors (e.g., ketoconazole for CYP3A4) .

- Data Interpretation : Compare inhibition constants (Kᵢ) with bromo/chloro analogs to assess halogen effects on binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Structural Confirmation : Re-synthesize disputed compounds and validate via XRD or 2D NMR (e.g., NOESY for stereochemistry).

- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify non-linear effects.

- Meta-Analysis : Cross-reference data with analogs (e.g., N-benzyl-N-methylaniline) to isolate iodine-specific contributions .

Q. How can computational chemistry predict the metabolic fate of this compound in hepatic models?

- Methodological Answer :

- DFT Calculations : Model the energy barrier for oxidative demethylation or iodobenzyl hydroxylation using software like Gaussian.

- Docking Simulations : Map interactions with CYP450 isoforms (e.g., CYP2D6) using AutoDock Vina.

- Validation : Compare predictions with in vitro microsomal assays (e.g., LC-MS/MS metabolite profiling) .

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives, and how can they be addressed?

- Methodological Answer :

- Chiral Resolution : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or enzymatic kinetic resolution.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during benzylation.

- Characterization : Confirm enantiopurity via polarimetry and CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.